molecular formula C11H22N2O B12044746 6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane

6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane

Cat. No.: B12044746
M. Wt: 198.31 g/mol
InChI Key: OEQDNZGLDJRVAV-UHFFFAOYSA-N
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Description

6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane is a chemical compound with the molecular formula C11H22N2O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane typically involves the reaction of cyclopropylmethanol with 1-methyl-1,4-diazepane in the presence of a suitable base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,4-diazepane: A structurally similar compound with different substituents.

    1-Ethyl-1,4-diazepane: Another diazepane derivative with an ethyl group instead of a cyclopropylmethoxymethyl group.

    1-Methyl-4-(2-thienylmethyl)-1,4-diazepane: A compound with a thienylmethyl group, showcasing different chemical properties.

Uniqueness

6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane is unique due to its cyclopropylmethoxymethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

6-(cyclopropylmethoxymethyl)-1-methyl-1,4-diazepane

InChI

InChI=1S/C11H22N2O/c1-13-5-4-12-6-11(7-13)9-14-8-10-2-3-10/h10-12H,2-9H2,1H3

InChI Key

OEQDNZGLDJRVAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC(C1)COCC2CC2

Origin of Product

United States

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